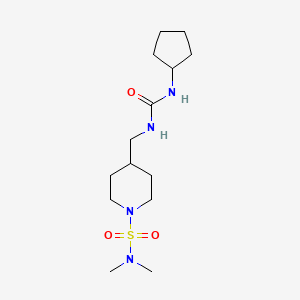

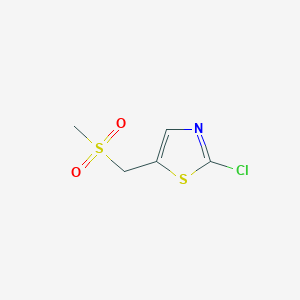

![molecular formula C8H14ClNO3 B2886449 Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2375249-51-5](/img/structure/B2886449.png)

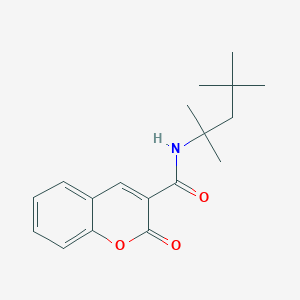

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride” is a complex organic compound. It belongs to the class of azabicycloheptanes, which are bicyclic compounds containing a nitrogen atom .

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Applications De Recherche Scientifique

Asymmetric Synthesis

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing their potential in asymmetric synthesis. This process highlights the versatility of these compounds in creating chiral centers, which is crucial for the development of pharmaceuticals and other biologically active molecules (Waldmann & Braun, 1991).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrates an efficient and time-saving method for producing these compounds. This technique offers a novel approach to synthesizing structurally complex bicyclic compounds with potential applications in drug discovery and organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).

Synthesis of Enantiopure Analogues

The synthesis of enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids showcases the compound's utility in creating restricted analogues of 3-hydroxyproline. This highlights its importance in synthesizing novel compounds with potential therapeutic applications, particularly in the realm of neurological diseases and conditions (Avenoza et al., 2002).

Structural Characterization

The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, as found in compounds like epibatidine, underscores the relevance of these structures in understanding the biochemical mechanisms of action of certain alkaloids. This foundational knowledge aids in the development of analogues with improved efficacy and reduced toxicity for use in medical treatments (Britvin & Rumyantsev, 2017).

Antitumor Potential

The synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives, investigated as potential antitumor agents, illustrates the exploration of these compounds in the development of new cancer treatments. Although the compounds showed inactivity against murine P388 lymphocytic leukemia, this research paves the way for further modifications and testing of related structures (Anderson & Mulumba, 1984).

Safety and Hazards

The safety data sheet for a similar compound, (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Propriétés

IUPAC Name |

methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJOFBNIXAEHQW-RAPQHUHKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(C1NC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

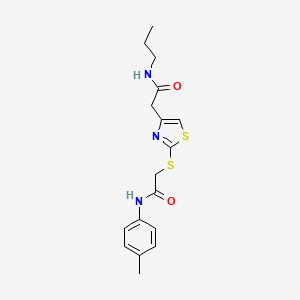

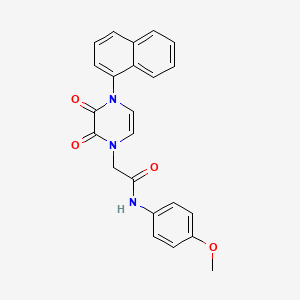

![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

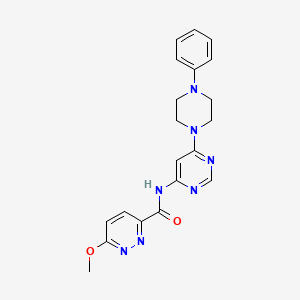

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)

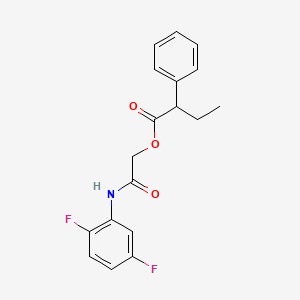

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)